An In-depth Technical Guide to Methyl 3-amino-4-(benzyloxy)benzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 3-amino-4-(benzyloxy)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Intermediate
In the intricate world of medicinal chemistry and drug development, certain molecular scaffolds serve as pivotal starting points for the synthesis of complex therapeutic agents. Methyl 3-amino-4-(benzyloxy)benzoate is one such compound, possessing a unique arrangement of functional groups—an amine, a benzyl ether, and a methyl ester—that make it a highly versatile, yet specialized, building block. However, a review of current scientific literature reveals a scarcity of direct experimental data for this specific molecule.
This guide, therefore, adopts a first-principles approach. By leveraging extensive data from its closest structural analogs, namely Methyl 3-amino-4-hydroxybenzoate and Methyl 3-amino-4-methylbenzoate, we will construct a robust and scientifically-grounded framework. This document will provide researchers with predicted properties, a detailed, logical synthetic protocol, and an exploration of its potential applications, particularly in the synthesis of kinase inhibitors. Every step and assertion is explained with causal reasoning, providing a self-validating system for the researcher to follow, adapt, and build upon.
Section 1: Molecular Structure and Physicochemical Properties (A Predictive Analysis)
The structure of Methyl 3-amino-4-(benzyloxy)benzoate combines the nucleophilicity of an aromatic amine, the synthetic handle of a methyl ester, and the stability and steric influence of a benzyl ether protecting group. These features are expected to govern its solubility, reactivity, and chromatographic behavior.
Core Structure
The molecule consists of a benzene ring substituted at positions 1, 3, and 4. The methyl ester at C1 provides a site for hydrolysis or amidation. The amino group at C3 is a key nucleophilic center, crucial for coupling reactions. The benzyloxy group at C4 protects the phenolic oxygen, rendering it stable to a wide range of reaction conditions under which a free hydroxyl might interfere.
Predicted Physicochemical Data
Quantitative properties for Methyl 3-amino-4-(benzyloxy)benzoate are not widely published. The following table summarizes key properties predicted through computational modeling and comparison with its analogs.
| Property | Predicted Value / Characteristic | Source / Rationale |
| Molecular Formula | C₁₅H₁₅NO₃ | Calculated |
| Molecular Weight | 257.29 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow or brown solid. | Based on analogs like Methyl 3-amino-4-methylbenzoate.[1] |
| Solubility | Good solubility in polar organic solvents (Methanol, Ethanol, DMSO, DMF, Ethyl Acetate). Poor solubility in water. | Inferred from the organic nature of the molecule and data on similar compounds.[1] |
| Predicted LogP | ~2.5 - 3.5 | Computational prediction based on structure. |
| Melting Point | Not available. Expected to be higher than room temperature. | Analogs have melting points >110°C. |
Section 2: Rational Synthesis and Mechanistic Insights
Given the lack of a documented synthesis pathway, a logical and efficient route can be designed starting from the commercially available and structurally related Methyl 3-amino-4-hydroxybenzoate . The core of this proposed synthesis is the selective O-alkylation of the phenolic hydroxyl group via the Williamson ether synthesis.[2]
Proposed Synthetic Workflow
The conversion involves a single, high-yielding step. The choice of reagents and conditions is critical to prevent undesired side reactions, such as N-alkylation of the more nucleophilic amino group.
Caption: Proposed synthesis of the target compound via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and purification steps.
Objective: To synthesize Methyl 3-amino-4-(benzyloxy)benzoate from Methyl 3-amino-4-hydroxybenzoate.
Materials:
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq), finely powdered
-
Benzyl Bromide (BnBr, 1.1-1.2 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add Methyl 3-amino-4-hydroxybenzoate (1.0 eq) and anhydrous acetone (or DMF) to make a ~0.2 M solution. Add finely powdered anhydrous potassium carbonate (2.5 eq).
-
Causality Explanation: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl (pKa ~10) without significantly deprotonating the anilinic amine (pKa of conjugate acid ~3-4).[5] This selectivity is key to achieving O-alkylation over N-alkylation. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.[5]
-
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Progression: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexane:Ethyl Acetate.
-
Trustworthiness Check: The disappearance of the starting material spot (which is more polar due to the free -OH) and the appearance of a new, less polar product spot will indicate reaction completion.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr byproduct). Wash the solid cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction and Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Causality Explanation: The water wash removes any remaining DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure Methyl 3-amino-4-(benzyloxy)benzoate.
Section 3: Anticipated Spectroscopic Characterization
Confirming the structure of the newly synthesized compound is paramount. Based on established principles of NMR and IR spectroscopy, the following spectral features are predicted.[6][7]
¹H NMR Spectroscopy
-
Aromatic Protons (Benzene Ring of Benzoate): Expect three protons in the 6.5-7.5 ppm range, exhibiting complex splitting patterns (doublets and doublet of doublets) due to their ortho and meta relationships.
-
Aromatic Protons (Benzyl Group): A multiplet corresponding to five protons will appear around 7.2-7.4 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A characteristic singlet integrating to two protons is expected around 5.0-5.2 ppm.
-
Amine Protons (-NH₂): A broad singlet, integrating to two protons, typically between 3.5-4.5 ppm. Its position can be variable and it is D₂O exchangeable.
-
Methyl Ester Protons (-COOCH₃): A sharp singlet integrating to three protons, expected around 3.8-3.9 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal in the downfield region, approximately 166-168 ppm.
-
Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to the oxygen of the ether will be significantly downfield.
-
Benzylic Carbon (-O-CH₂-Ph): A signal around 70-72 ppm.
-
Methyl Ester Carbon (-COOCH₃): A signal around 51-53 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the ester and ether C-O bonds.
-
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
Section 4: Applications in Drug Discovery & Development
The true value of Methyl 3-amino-4-(benzyloxy)benzoate lies in its potential as a versatile intermediate. Its structural analog, Methyl 3-amino-4-methylbenzoate, is a well-established key intermediate in the synthesis of the blockbuster chronic myeloid leukemia drug, Nilotinib.[8][9] This provides a powerful precedent for the utility of this scaffold.
Precursor for Tyrosine Kinase Inhibitors (TKIs)
The core structure is primed for elaboration into complex heterocyclic systems common in TKI pharmacophores. The amino group can be reacted to form a guanidinium intermediate, which can then undergo cyclization to form a pyrimidine ring—a central feature of drugs like Imatinib and Nilotinib.
Caption: Generalized workflow for utilizing the scaffold in TKI synthesis.
The benzyloxy group serves as a stable protecting group that can be removed in a later synthetic step (e.g., via catalytic hydrogenation) to reveal a hydroxyl group. This hydroxyl can then act as a hydrogen bond donor or be a site for further functionalization, allowing for the exploration of new binding interactions within a target protein's active site.
Section 5: Safety and Handling
As a laboratory chemical with limited toxicological data, Methyl 3-amino-4-(benzyloxy)benzoate should be handled with care, following standard safety protocols for aromatic amines and esters.[10][11]
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Toxicological Hazards (Inferred): Aromatic amines as a class can be irritants and may be harmful if absorbed through the skin or inhaled.[10][11] Some are known or suspected carcinogens.[10] The GHS classification for closely related analogs like Methyl 4-amino-3-methylbenzoate includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[13]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Seek medical attention.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
While direct literature on Methyl 3-amino-4-(benzyloxy)benzoate is sparse, a comprehensive and actionable understanding of its chemistry can be achieved through expert analysis of its structural components and well-documented analogs. This guide provides a predictive yet reliable foundation for its synthesis, characterization, and application. The proposed synthetic route is logical, efficient, and grounded in established reaction mechanisms. The potential of this molecule as a key building block in the synthesis of next-generation kinase inhibitors and other complex pharmaceutical agents is significant, offering a promising scaffold for future research and development endeavors.
References
-
Mishra, A., & Tummala, H. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-(methylamino)benzoate. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4). Retrieved March 11, 2026, from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]
-
Patsnap. (2019, April 23). Preparation method and intermediate of nilotinib. Eureka. [Link]
-
Velyvis, A., et al. (2015). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. PLOS ONE. [Link]
-
Taylor & Francis Online. (n.d.). Aromatic amines – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 11, 2026, from [Link]
-
RPS Group. (2022, December 19). Hazard Watch: Amines in the workplace. [Link]
-
IndiaMART. (n.d.). Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat. [Link]
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
Kiasat, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications. [Link]
-
Amala, K., et al. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan Journal of Chemistry. [Link]
-
In-Cumbria. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Li, X., et al. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E. [Link]
-
Breitmaier, E. (2006). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by NMR in Organic Chemistry. [Link]
-
Molkem. (n.d.). 3-[(AMINOIMINOMETHYL) AMINO]-4-METHYL BENZOIC ACID ETHYL ESTER MONONITRATE | Intermediate of Nilotinib. [Link]
-
Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications. [Link]
-
Dr. Vijay's SOC. (2026, March 1). #10 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step by-Step Structure Elucidation. YouTube. [Link]
Sources
- 1. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Preparation method and intermediate of nilotinib - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
